Cas no 109628-22-0 (Ethanamine,N,N-dimethyl-2-[[5-methyl-4-(2-thienyl)-2-pyrimidinyl]thio]-)

Ethanamine,N,N-dimethyl-2-[[5-methyl-4-(2-thienyl)-2-pyrimidinyl]thio]- structure
109628-22-0 structure
Product Name:Ethanamine,N,N-dimethyl-2-[[5-methyl-4-(2-thienyl)-2-pyrimidinyl]thio]-
Numero CAS:109628-22-0
MF:C13H17N3S2
MW:279.424179792404
CID:217528
PubChem ID:184100
Update Time:2025-04-19

Ethanamine,N,N-dimethyl-2-[[5-methyl-4-(2-thienyl)-2-pyrimidinyl]thio]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanamine,N,N-dimethyl-2-[[5-methyl-4-(2-thienyl)-2-pyrimidinyl]thio]-
    • N,N-dimethyl-2-(5-methyl-4-thiophen-2-ylpyrimidin-2-yl)sulfanylethanamine
    • AC1L4E8Z
    • AC1Q4XT7
    • AR-1K2261
    • CHEMBL21558
    • N,N-Dimethyl-2-((5-methyl-4-(2-thienyl)-2-pyrimidinyl)thio)ethanamine
    • N,N-dimethyl-2-[(5'-methyl-4'-thien-2''-ylpyrimidin-2'-yl)thio]ethylamine
    • N,N-dimethyl-2-{[5-methyl-4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}ethanamine
    • N,N-dimethyl-2-< (5'-methyl-4'-thien-2''-ylpyrimidin-2'-yl)thio> ethylamine
    • NSC619011
    • NSC 619011
    • 1D05JIO18H
    • N,N-dimethyl-2-[5-methyl-4-(2-thienyl)pyrimidin-2-yl]sulfanyl-ethanamine
    • Ethanamine, N,N-dimethyl-2-((5-methyl-4-(2-thienyl)-2-pyrimidinyl)thio)-
    • DTXSID80148994
    • NSC-619011
    • UNII-1D05JIO18H
    • N,N-Dimethyl-N-(2-((5-methyl-4-(2-thienyl)-2-pyrimidinyl)thio)ethyl)amine
    • 109628-22-0
    • N,N-Dimethyl-2-(5-methyl-4-thien-2-ylpyrimidin-2-ylthio)ethylamine
    • Inchi: 1S/C13H17N3S2/c1-10-9-14-13(18-8-6-16(2)3)15-12(10)11-5-4-7-17-11/h4-5,7,9H,6,8H2,1-3H3
    • Chiave InChI: JZBPDNYBZKUOFN-UHFFFAOYSA-N
    • Sorrisi: S(C1=NC=C(C)C(C2=CC=CS2)=N1)CCN(C)C

Proprietà calcolate

  • Massa esatta: 279.08661
  • Massa monoisotopica: 279.086389
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 82.6
  • XLogP3: 2.8

Proprietà sperimentali

  • Densità: 1.22
  • Punto di ebollizione: 398.2°Cat760mmHg
  • Punto di infiammabilità: 194.6°C
  • Indice di rifrazione: 1.622
  • PSA: 29.02
  • LogP: 3.16720
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.